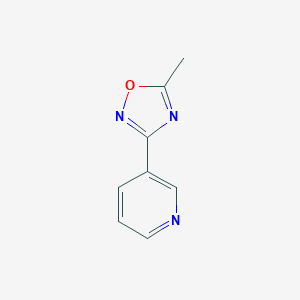

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZLTNFTZQZHHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145882 |

Source

|

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10350-69-3 |

Source

|

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10350-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in the field of drug discovery.[1] This scaffold is considered a "privileged" structure, meaning it is a versatile framework capable of interacting with a variety of biological targets. Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a valuable component in the design of novel therapeutic agents. The 1,2,4-oxadiazole moiety has been incorporated into a wide range of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide focuses on a specific derivative, 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole . The inclusion of a pyridine ring, a common pharmacophore in many approved drugs, suggests that this compound may hold particular promise for interacting with biological systems. This document will provide a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical insights valuable to researchers in the pharmaceutical sciences.

While a specific CAS number for this compound is not readily found in major chemical databases, this guide will focus on the synthetic strategies that would lead to this specific isomer, drawing upon established methods for the synthesis of analogous 3,5-disubstituted-1,2,4-oxadiazoles. The isomeric compounds, 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole (CAS Number: 10350-70-6) and 3-Methyl-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS Number: 22926-74-5), are well-documented, indicating the feasibility of synthesizing the 3-pyridyl variant.[2][3]

Synthesis of this compound: A Step-by-Step Protocol

The most common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. This two-step approach provides a reliable pathway to the target compound.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Protocol

Step 1: Synthesis of O-Acetylnicotinamidoxime (Intermediate)

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve nicotinamidoxime (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The use of a slight excess of the acylating agent ensures complete conversion of the amidoxime.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amidoxime.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acetylnicotinamidoxime. This intermediate can often be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Aprotic Solvent: THF or DCM are chosen to avoid side reactions with the acylating agent.

-

Ice Bath: The initial cooling helps to control the exothermic acylation reaction.

-

Aqueous Work-up: The sodium bicarbonate quench neutralizes any remaining acetic anhydride and acetic acid byproduct.

Step 2: Dehydrative Cyclization to this compound

-

Cyclization Conditions: The crude O-acetylnicotinamidoxime can be cyclized to the desired 1,2,4-oxadiazole by heating in a high-boiling point solvent such as toluene or xylene. Alternatively, the cyclization can be promoted by a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at room temperature.[4]

-

Thermal Cyclization: Dissolve the O-acetylnicotinamidoxime in toluene and heat the mixture to reflux for 4-6 hours.

-

Base-Catalyzed Cyclization: Dissolve the intermediate in DMF and add potassium carbonate (1.2 equivalents). Stir the mixture at room temperature for 12-24 hours.

-

Purification: After completion of the cyclization, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Heating or Base: Both methods facilitate the intramolecular dehydration and ring closure to form the stable oxadiazole ring. The choice between thermal and base-catalyzed conditions may depend on the stability of other functional groups in more complex molecules.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree.

Characterization and Physicochemical Properties

The successful synthesis of this compound must be confirmed through rigorous characterization. The following table summarizes the expected analytical data based on the characterization of similar compounds.[5][6][7]

| Property | Expected Value/Observation |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to the methyl protons and the protons of the pyridine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the oxadiazole and pyridine rings, and the methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N, C-O, and aromatic C-H bonds. |

Potential Applications in Drug Development

The 1,2,4-oxadiazole scaffold is a known pharmacophore with a broad range of biological activities. The presence of the 3-pyridyl substituent in this compound opens up numerous possibilities for its application in drug discovery.

Caption: Potential therapeutic applications of this compound.

-

Oncology: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity. The pyridine moiety can enhance interactions with various kinases and other cancer-related targets.

-

Anti-inflammatory: As bioisosteres of amides and esters, 1,2,4-oxadiazoles can act as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases.

-

Infectious Diseases: The nitrogen-containing heterocyclic system is a common feature in many antimicrobial agents. This compound could be explored for its antibacterial and antifungal properties.

-

Central Nervous System (CNS) Disorders: The pyridine ring is a key component of many CNS-active drugs. This compound could be investigated for its potential to modulate neurotransmitter receptors or enzymes in the brain.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research should focus on the experimental determination of its CAS number, a thorough evaluation of its pharmacological profile across various disease models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets. The versatility of the 1,2,4-oxadiazole core, combined with the proven pharmacological relevance of the pyridine ring, makes this compound a compelling candidate for further exploration in medicinal chemistry.

References

-

Abdel-Wahab, B. F., et al. (2017). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 22(9), 1475. Available at: [Link]

-

Semantic Scholar. SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. Available at: [Link]

-

ResearchGate. Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]

-

ACS Publications. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

-

National Center for Biotechnology Information. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

-

Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]

-

MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available at: [Link]

-

ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Available at: [Link]

-

ResearchGate. Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Available at: [Link]

-

ResearchGate. Energetic 1,2,4-oxadiazoles: synthesis and properties. Available at: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. 5-METHYL-3-PYRIDIN-4-YL-1,2,4-OXADIAZOLE | 10350-70-6 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

This guide provides a comprehensive technical overview for the synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester functionalities, often incorporated into molecular designs to enhance metabolic stability and pharmacokinetic profiles. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for the successful laboratory-scale preparation of this target molecule.

Introduction and Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the well-established chemistry of 1,2,4-oxadiazole formation from amidoxime precursors. The logical disconnection of the target molecule reveals two key synthons: a 3-pyridyl amidoxime unit and an acetyl group.

Our synthetic approach, therefore, involves:

-

Step 1: Synthesis of the key intermediate, N'-hydroxy-3-pyridinecarboximidamide. This is accomplished via the nucleophilic addition of hydroxylamine to the nitrile functionality of 3-cyanopyridine.

-

Step 2: Cyclization of N'-hydroxy-3-pyridinecarboximidamide with acetic anhydride. This reaction proceeds through an O-acylation of the amidoxime followed by a dehydrative cyclization to furnish the desired 1,2,4-oxadiazole ring system.

This methodology is favored for its operational simplicity, the ready availability of starting materials, and generally good yields.

Mechanistic Insights

The formation of the 1,2,4-oxadiazole ring in the second step is a classic example of a condensation-cyclization reaction. The amidoxime, with its nucleophilic hydroxyl and amino groups, reacts with the electrophilic carbonyl carbons of acetic anhydride. The initial and more rapid reaction is the O-acylation of the hydroxylamine moiety to form an O-acylamidoxime intermediate. Subsequent heating promotes an intramolecular cyclization with the elimination of a molecule of water, leading to the formation of the stable aromatic 1,2,4-oxadiazole ring.

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, must be worn at all times.

Step 1: Synthesis of N'-hydroxy-3-pyridinecarboximidamide

This procedure outlines the preparation of the crucial amidoxime intermediate from 3-cyanopyridine.

Reaction Scheme:

Caption: Synthesis of the amidoxime intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 3-Cyanopyridine | 104.11 | 26.03 | 250 |

| Hydroxylamine Hydrochloride | 69.49 | 17.37 | 250 |

| Sodium Bicarbonate | 84.01 | 21.00 | 250 |

| Ethanol | - | 200 mL | - |

| Deionized Water | - | 50 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (17.37 g, 250 mmol) and sodium bicarbonate (21.00 g, 250 mmol).

-

Add a solvent mixture of ethanol (200 mL) and deionized water (50 mL).

-

Heat the mixture to 50°C with stirring for two hours to liberate the free hydroxylamine.

-

Slowly add 3-cyanopyridine (26.03 g, 250 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain with vigorous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-hydroxy-3-pyridinecarboximidamide as a crystalline solid.[1]

Expected Yield: 77%[1]

Step 2: Synthesis of this compound

This protocol details the cyclization of the amidoxime intermediate with acetic anhydride to form the final product.

Reaction Scheme:

Caption: Cyclization to form the 1,2,4-oxadiazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| N'-hydroxy-3-pyridinecarboximidamide | 137.14 | 13.71 | 100 |

| Acetic Anhydride | 102.09 | 20.42 | 200 |

| Pyridine (optional, as catalyst) | 79.10 | ~1 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N'-hydroxy-3-pyridinecarboximidamide (13.71 g, 100 mmol).

-

Add acetic anhydride (20.42 g, 200 mmol). A slight excess of acetic anhydride can be used to ensure complete reaction.

-

Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess acetic anhydride by slowly adding the reaction mixture to ice-water with stirring.

-

The product may precipitate out of the aqueous solution. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to afford pure this compound.

Characterization

The identity and purity of the synthesized N'-hydroxy-3-pyridinecarboximidamide and this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the crystalline products.

Conclusion

The synthetic route presented in this guide offers a reliable and efficient method for the preparation of this compound. The two-step process, involving the formation of an amidoxime intermediate followed by cyclization with acetic anhydride, is a robust and scalable procedure suitable for laboratory synthesis. By carefully controlling the reaction parameters as outlined, researchers can consistently obtain the target compound in good yield and high purity, facilitating further investigations into its potential applications.

References

-

Wieszczycka, K., et al. (n.d.). Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. SciSpace. Retrieved from [Link]

Sources

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

Introduction

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant attention in medicinal chemistry and materials science due to its unique chemical properties and biological significance.[2][3] Notably, the 1,2,4-oxadiazole moiety is recognized as a key bioisostere for amide and ester functionalities, capable of improving metabolic stability and pharmacokinetic profiles of drug candidates by participating in hydrogen bonding and acting as a rigid aromatic linker.[4][5]

This guide provides a comprehensive technical overview of This compound , a molecule that combines the well-established oxadiazole pharmacophore with a pyridine ring, a common feature in many bioactive compounds. We will explore its molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical properties.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with a pyridine ring (linked at its 3-position) and at the 5-position with a methyl group.

Caption: General synthetic workflow via the amidoxime pathway.

Detailed Experimental Protocol

This protocol describes a standard two-step, one-pot procedure for the synthesis of the title compound.

Step 1: O-Acylation of Nicotinamidoxime

-

To a stirred solution of nicotinamidoxime (1.0 eq) in a suitable solvent such as pyridine or tetrahydrofuran (THF), add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the O-acyl amidoxime intermediate by Thin Layer Chromatography (TLC). The intermediate is formed through the nucleophilic attack of the amidoxime's hydroxyl group onto the carbonyl carbon of the anhydride.

Step 2: Cyclodehydration and Ring Formation

-

Upon completion of the acylation step, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-12 hours.

-

This thermal step facilitates an intramolecular cyclodehydration reaction. The amide nitrogen attacks the imine carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. [6]3. After cooling, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of its two constituent heterocyclic rings.

-

The 1,2,4-Oxadiazole Ring : This ring is an electron-poor aromatic system, which makes it generally resistant to electrophilic substitution. [1]The carbon atoms at the C3 and C5 positions are electrophilic and thus susceptible to attack by strong nucleophiles, although harsh conditions are often required. The most significant feature is the relatively weak O-N bond, which imparts a low level of aromaticity and makes the ring prone to thermal or photochemical rearrangements. [4][7][8]Under specific conditions, it can undergo transformations like the Boulton-Katritzky Rearrangement to form other heterocyclic systems. [8]

-

The Pyridine Moiety : The pyridine ring is also an electron-deficient system. The presence of the strongly electron-withdrawing 1,2,4-oxadiazole ring at the 3-position further deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, this deactivation makes the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the oxadiazole substituent. The pyridine nitrogen remains a basic and nucleophilic site, available for protonation or alkylation.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound relies on a combination of standard spectroscopic techniques.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals:

-

A singlet around δ 2.6-2.8 ppm corresponding to the three protons of the C5-methyl group.

-

A complex multiplet pattern in the aromatic region (δ 7.5-9.2 ppm ) for the four protons of the 3-pyridyl group. The proton at the 2-position of the pyridine ring is expected to be the most downfield shifted due to its proximity to the ring nitrogen and the oxadiazole substituent.

-

-

¹³C NMR : The carbon spectrum provides key structural information:

-

A signal for the methyl carbon around δ 10-15 ppm .

-

Signals for the pyridine carbons between δ 120-155 ppm .

-

Two characteristic downfield signals for the oxadiazole ring carbons, with C3 appearing around δ 168-170 ppm and C5 around δ 174-176 ppm . [1]

-

Infrared (IR) Spectroscopy

The IR spectrum would be used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch (pyridine) |

| ~2950-2850 | Aliphatic C-H stretch (methyl) |

| ~1600-1550 | C=N stretch (oxadiazole & pyridine) |

| ~1500-1400 | C=C aromatic stretch (pyridine) |

| ~1250-1000 | C-O / N-O stretch (oxadiazole ring) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion : In high-resolution mass spectrometry (HRMS), the compound would show a molecular ion peak ([M+H]⁺) corresponding to the exact mass of C₈H₈N₃O⁺ (m/z 162.0662).

-

Fragmentation : Electron impact (EI) mass spectrometry of 1,2,4-oxadiazoles often shows a characteristic retro-cycloaddition fragmentation pattern. [9][10]For this molecule, the primary cleavage would be expected to break the ring into a nitrile (nicotinonitrile) and a nitrile oxide (acetonitrile oxide) radical cation, or their corresponding fragments.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are highly relevant in modern drug discovery. The 1,2,4-oxadiazole core is present in numerous compounds investigated for a wide array of therapeutic targets. [3][11]Its value lies in its ability to act as a metabolically robust substitute for esters and amides, improving drug-like properties without sacrificing the ability to form crucial interactions with biological targets. [5][12] The inclusion of the 3-pyridyl group introduces a basic center that can be used to modulate solubility and engage in specific hydrogen bonding or ionic interactions within a protein binding site. Compounds featuring the 1,2,4-oxadiazole scaffold have demonstrated diverse pharmacological activities, including potent muscarinic agonism, anti-inflammatory effects, and anticancer properties. [1][13]Therefore, this compound represents a valuable building block and a lead fragment for the development of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential in chemical and pharmaceutical research. Its synthesis is readily achievable through well-established amidoxime-based routes. The molecule's reactivity is a composite of its electron-deficient oxadiazole and pyridine rings, offering sites for nucleophilic attack and potential for rearrangement under specific conditions. Its chemical properties, including its role as a bioisostere and its balanced physicochemical profile, make it and its derivatives attractive candidates for library synthesis and lead optimization programs in drug discovery.

References

-

Organic Letters. NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01901] [14]2. National Institutes of Health (NIH). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349271/] [6]3. Organic Letters. NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.orglett.2c01901] [2]4. ChemicalBook. Chemical Reactivity of 1,2,4-Oxadiazole. [URL: https://www.chemicalbook.com/article/chemical-reactivity-of-1-2-4-oxadiazole.htm] 5. Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/124-oxadiazoles.shtm] [15]6. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [URL: https://www.researchgate.net/publication/323861291_Recent_Advances_On_124-Oxadiazoles_From_Synthesis_To_Reactivity_And_Pharmaceutical_Applications] [4]7. ResearchGate. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. [URL: https://www.researchgate.net/publication/320760416_Rearrangements_of_124-Oxadiazole_One_Ring_to_Rule_Them_All] [7]8. RSC Publishing. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02111d] [16]9. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. [URL: https://link.springer.com/article/10.1007/s10593-017-2178-0] [8]10. PubMed Central (PMC). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281594/] [3]12. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [URL: https://rjptonline.org/HTML_PDF/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/Volume%2011/Issue%201/20.pdf] [5]13. PubChem. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21098312] 14. ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [URL: https://www.researchgate.net/publication/225330388_Mass_spectrometric_analysis_of_124-Oxadiazoles_and_45-Dihydro-124-Oxadiazoles] 15. PubMed Central (PMC). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268427/] [12]16. Sigma-Aldrich. 5-Methyl-3-(2-pyridyl)-1,2,4-oxadiazole. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752119] 17. JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [URL: https://journalspub.com/journal-of-advances-in-chemical-engineering-and-sc./paper/heterocyclic-oxadiazole-derivatives-through-various-spectroscopic-techniques-as-uv-ir./] [17]18. PubChem. 5-Methyl-3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/59809318] [18]19. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2110609] [11]21. PubMed. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. [URL: https://pubmed.ncbi.nlm.nih.gov/15389853/] [10]24. Figshare. Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. [URL: https://figshare.com/articles/journal_contribution/Synthesis_and_Biological_Evaluation_of_1_2_4-Oxadiazole_linked_1_3_4-Oxadiazole_Derivatives_as_Tubulin_Binding_Agents/12836207] [19]25. ChemScene. 5-Methyl-3-phenyl-1,2,4-oxadiazole. [URL: https://www.chemscene.com/products/5-Methyl-3-phenyl-1,2,4-oxadiazole-CS-0126655.html] [20]32. SpectraBase. 5-Methyl-3-(p-tolyl)-1,2,4-oxadiazole - Optional[13C NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/5YcKq4Xl9b1] [21]33. MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [URL: https://www.mdpi.com/1420-3049/27/8/2472]

Sources

- 1. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. rjptonline.org [rjptonline.org]

- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 16. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. journalspub.com [journalspub.com]

- 18. 5-Methyl-3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazole | C9H9N3O | CID 59809318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. figshare.com [figshare.com]

- 20. chemscene.com [chemscene.com]

- 21. spectrabase.com [spectrabase.com]

A Comprehensive Guide to the Structural Elucidation of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and role as a bioisosteric replacement for esters and amides. The precise determination of its substitution pattern is critical for understanding structure-activity relationships (SAR) and ensuring the integrity of chemical libraries. This guide presents a holistic and logical workflow for the unambiguous structure elucidation of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, a representative member of this important class of heterocycles. Moving beyond a mere recitation of techniques, we delve into the causality behind the analytical strategy, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy provides a self-validating system for structural confirmation.

The Strategic Approach to Structure Elucidation

The confirmation of a molecular structure is not a linear checklist but an integrated process of hypothesis testing. Our investigation begins with the putative structure, derived from a logical synthetic pathway. Each subsequent analytical step is designed to test a specific aspect of this hypothesis—from the elemental composition and molecular weight to the identification of functional groups and, finally, the precise atomic connectivity. The workflow is designed to be conclusive, with each piece of data corroborating the others to build an unassailable structural proof.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, we first confirm the fundamental properties of the molecule: its mass and the presence of expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight, which is the first critical checkpoint. For this compound, high-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

-

Expected Molecular Formula : C₉H₈N₂O

-

Expected Exact Mass : 160.0637

-

Analysis : The observation of the molecular ion peak (M⁺) at m/z ≈ 160 confirms the molecular weight. HRMS data matching the expected exact mass validates the elemental formula.

-

Fragmentation Insights : Electron Ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns for the 1,2,4-oxadiazole ring.[1][2] A typical cleavage occurs across the N2-C3 and O1-C5 bonds, which would yield fragments corresponding to the pyridyl nitrile cation and a methyl-containing fragment, providing strong preliminary evidence for the proposed connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to verify the presence of key bonds and the absence of starting material functionalities (e.g., -OH or -NH₂ from an amidoxime precursor).

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100-3000 | Aromatic C-H Stretch (Pyridyl) | Confirms the presence of the aromatic pyridine ring. |

| ~1610, ~1580 | C=N Stretch (Oxadiazole & Pyridyl Rings) | Characteristic of the heterocyclic ring systems.[3] |

| ~1480, ~1420 | Aromatic C=C Stretch (Pyridyl) | Further evidence for the pyridine substituent. |

| ~1250, ~1020 | C-O-C / C-O-N Stretch (Oxadiazole Ring) | Indicates the presence of the ether-like linkage within the oxadiazole core. |

Causality Check : The combined MS and IR data confirm we have a molecule of the correct mass and containing the expected pyridine and heterocyclic functionalities, justifying the investment in more detailed NMR analysis.

Definitive Proof: Multi-dimensional NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous evidence of the atomic framework. Our strategy employs a suite of experiments to build the structure piece by piece.[4][5]

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

-

Pyridyl Region (δ 7.5 - 9.2 ppm) : The 3-substituted pyridine ring is expected to show four distinct signals, each integrating to 1H. The deshielding is due to the electronegativity of the ring nitrogen and the aromatic ring current.

-

H2' : The most deshielded proton, adjacent to the ring nitrogen, appearing as a doublet or doublet of doublets.

-

H6' : The second most deshielded proton, also adjacent to the nitrogen, appearing as a doublet.

-

H4' : A downfield multiplet (likely a ddd) due to coupling with H2', H5', and H6'.

-

H5' : The most upfield of the pyridyl protons, appearing as a triplet or ddd.

-

-

Methyl Region (δ ~2.6 ppm) : The methyl group protons are expected to appear as a sharp singlet, integrating to 3H, as they have no adjacent proton neighbors.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, often coupled with a DEPT-135 experiment, identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (Cq).

-

Oxadiazole Carbons (δ ~174 and ~168 ppm) : The C5 (attached to the methyl group) and C3 (attached to the pyridyl group) carbons are highly deshielded due to their attachment to two heteroatoms. Their chemical shifts are characteristic of the 1,2,4-oxadiazole ring.[6][7]

-

Pyridyl Carbons (δ ~120 - 153 ppm) : Five signals are expected: four CH carbons and one quaternary carbon (C3') attached to the oxadiazole ring.

-

Methyl Carbon (δ ~12 ppm) : The methyl carbon will appear as a characteristic upfield signal.

2D NMR: Assembling the Molecular Puzzle

Two-dimensional NMR experiments are essential for connecting the fragments identified in the 1D spectra.[8][9]

This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the connectivity within the pyridine ring.

Caption: Expected ¹H-¹H COSY correlations for the pyridyl ring.

HSQC correlates each proton with the carbon atom to which it is directly attached (¹JCH). This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C spectrum.

The HMBC experiment is arguably the most critical for final structure confirmation. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), allowing us to connect the isolated spin systems.

Key Diagnostic Correlations:

-

Connecting the Methyl Group : A strong correlation is expected from the methyl protons (δ ~2.6 ppm) to the C5 of the oxadiazole ring (δ ~174 ppm). This is the definitive link that places the methyl group at the 5-position.

-

Connecting the Pyridyl Ring : Crucial correlations from the pyridyl protons H2' and H4' to the C3 of the oxadiazole ring (δ ~168 ppm) will be observed. This unequivocally establishes the connection between the pyridine ring and the 3-position of the oxadiazole.

Caption: Key HMBC correlations confirming the final structure.

Data Synthesis and Final Confirmation

The convergence of all spectroscopic data provides a robust and self-validating proof of structure.

| Technique | Observation | Conclusion |

| HRMS | Molecular ion peak matches the exact mass for C₉H₈N₂O. | Confirms elemental composition. |

| FT-IR | Presence of aromatic C-H, C=N, and C-O-C stretches. Absence of -OH or -NH₂ bands. | Confirms key functional groups and purity from precursors. |

| ¹H NMR | Four distinct aromatic signals (1H each) and one methyl singlet (3H). | Consistent with a 3-pyridyl and a methyl substituent. |

| ¹³C NMR | Nine distinct carbon signals, including two highly deshielded quaternary carbons, five aromatic carbons (4 CH, 1 Cq), and one upfield methyl carbon. | Accounts for all carbons in the proposed skeleton. |

| COSY | Correlations establish the complete proton connectivity within the 3-substituted pyridine ring. | Confirms the pyridine substitution pattern. |

| HMBC | Critical Correlations: 1) Methyl protons to C5. 2) Pyridyl protons (H2', H4') to C3. | Unambiguously connects the methyl group to C5 and the pyridyl ring to C3, confirming the final structure. |

The logical consistency across these orthogonal analytical techniques provides overwhelming evidence for the structure as This compound . For absolute stereochemical confirmation in a chiral molecule or for definitive proof in cases of extreme ambiguity, single-crystal X-ray diffraction would be the final authoritative step.[10][11]

Standard Operating Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

-

Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR : Acquire using a 400 MHz or higher spectrometer. Use a 30° pulse angle with a relaxation delay of 1-2 seconds. Acquire at least 16 scans.

-

¹³C{¹H} NMR : Acquire on the same sample. Use a 45° pulse angle with a relaxation delay of 2 seconds. Acquire for at least 1024 scans or until an adequate signal-to-noise ratio is achieved.

-

COSY : Use a standard gradient-selected (gs-COSY) pulse sequence. Acquire 256-512 increments in the F1 dimension with 2-4 scans per increment.

-

HSQC : Use a standard gradient-selected, sensitivity-enhanced (gs-HSQC) pulse sequence. Optimize the ¹JCH coupling constant to ~145 Hz.

-

HMBC : Use a standard gradient-selected (gs-HMBC) pulse sequence. Set the long-range coupling constant (ⁿJCH) to 8 Hz to optimize for both ²JCH and ³JCH correlations.

Mass Spectrometry (EI-MS)

-

Instrument : Use a GC-MS or a direct insertion probe on a magnetic sector or time-of-flight (TOF) mass spectrometer.

-

Method : Use a standard electron ionization energy of 70 eV.[12] Acquire data over a mass range of m/z 40-400.

FT-IR Spectroscopy

-

Instrument : Use a Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Method : Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 32 scans.

References

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate.

-

Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Taylor & Francis Online.

-

Paulus, H., et al. (2006). Structures of substituted di-aryl-1,3,4-oxadiazole derivatives: 2,5-bis(pyridyl). ScienceDirect.

-

Gomtsyan, A., et al. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component cycloaddition and subsequent oxidative. Semantic Scholar.

-

Ahmad, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi.

-

Al-Soud, Y. A., et al. (2016). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[1][2][13]Oxadiazole,[2][4][13]Triazole, and[2][4][13]Triazolo[4,3-b][2][4][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Hindawi.

-

Li, G., et al. (2015). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. ACS Publications.

-

Agrawal, P., et al. (2020). FTIR spectra of the three oxadiazole derivatives. ResearchGate.

-

Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate.

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH.

-

Oxadiazole–pyridine π···π interactions in the XRD structures of... ResearchGate.

-

Stadlwieser, M., et al. (2019). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC.

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate.

-

Synthesis, X-ray crystal structure and optical properties of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5- a]pyridine units. ResearchGate.

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate.

-

Agirbas, H., & Sumengen, D. (1993). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate.

-

Srivastava, R. M., et al. (2002). Synthesis and spectroscopic studies of 5-methyl-3-phenyl- and 5-methyl-3-(o-, m-, and p-tolyl)-1,2,4-oxadiazoles. Journal of Chemical & Engineering Data.

-

Poczta, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC.

-

Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ResearchGate.

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

-

Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. PubMed.

-

Structure Elucidation by NMR. ETH Zurich.

Sources

- 1. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities and Methodologies for Evaluation

Abstract

The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, have propelled its integration into a diverse array of therapeutic agents.[2] This guide provides a comprehensive technical overview of the multifaceted biological activities of 1,2,4-oxadiazole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Beyond a theoretical exploration, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for the synthesis and biological evaluation of this promising class of compounds.

Introduction: The Resurgence of a Versatile Heterocycle

First synthesized over a century ago, the 1,2,4-oxadiazole ring system has witnessed a significant renaissance in interest within the drug discovery landscape over the past few decades.[2] This resurgence is largely attributable to its favorable pharmacokinetic profile and its ability to engage in crucial hydrogen bond interactions with biological macromolecules.[3] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring further enhances its appeal as a robust scaffold for the development of novel therapeutics. Commercially available drugs and late-stage clinical candidates incorporating the 1,2,4-oxadiazole moiety underscore its therapeutic potential.[4] This guide will delve into the key biological activities that have positioned 1,2,4-oxadiazole derivatives at the forefront of modern drug development.

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of human cancer cell lines.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes and growth factors to the induction of apoptosis and cell cycle arrest.[6][7]

Mechanism of Action: Targeting Cancer's Core Machinery

The anticancer efficacy of 1,2,4-oxadiazole derivatives is often attributed to their ability to interfere with critical cellular processes. For instance, certain derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest in the G2/M phase.[6] Others function as potent inhibitors of histone deacetylases (HDACs), enzymes that are frequently overexpressed in cancer cells and play a crucial role in tumorigenesis. Furthermore, the 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules that target specific signaling pathways, such as the EGFR and carbonic anhydrase IX (CAIX) pathways, which are pivotal for cancer cell proliferation and survival.[7][8]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the cytotoxic potential of chemical compounds against cancer cell lines.[3] This assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing an indirect measurement of cell viability.[9]

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media and conditions.[5]

-

Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 1,2,4-oxadiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[4]

-

Mix thoroughly by gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Infectious Diseases

The 1,2,4-oxadiazole scaffold has been identified as a key pharmacophore in the development of novel anti-infective agents.[10] Derivatives have shown promising activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[10][11]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of 1,2,4-oxadiazole derivatives are varied. Some compounds have been shown to inhibit essential microbial enzymes, such as penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).[10] Others are thought to disrupt the integrity of the microbial cell membrane or interfere with nucleic acid synthesis. The specific mechanism is often dependent on the nature and position of the substituents on the 1,2,4-oxadiazole ring.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5][12]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.[6]

Step-by-Step Protocol:

-

Preparation of Reagents and Inoculum:

-

Prepare a stock solution of the 1,2,4-oxadiazole derivative in a suitable solvent.

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

-

Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well containing the compound.[5]

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.

-

Include a growth control well containing only broth and the inoculum.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.[5]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

-

Optionally, the optical density can be measured using a plate reader to quantify bacterial growth.

-

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. 1,2,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory signaling pathways.[13][14]

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of many 1,2,4-oxadiazole derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[15] Certain 1,2,4-oxadiazole compounds have been shown to block the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[13]

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants.[16] Macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory compounds that inhibit LPS-induced NO production.[17]

Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.[16]

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivative for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.[17] Include control wells (cells alone, cells with LPS, and medium alone).

-

-

Sample Collection:

-

After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[17]

-

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[17]

-

Add 50-100 µL of the Griess reagent to each well containing the supernatant.[17]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.[17]

-

Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of NO production for each concentration of the test compound.

-

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole derivatives.

Neuroprotective and Anti-Alzheimer's Disease Activity

The therapeutic potential of 1,2,4-oxadiazole derivatives extends to the treatment of neurodegenerative disorders, including ischemic stroke and Alzheimer's disease (AD).[9][17] These compounds have been shown to exert neuroprotective effects through various mechanisms, such as antioxidant activity and the modulation of key enzymes involved in neurotransmission.[9][15]

Mechanism of Action: Combating Oxidative Stress and Restoring Cholinergic Function

One of the key neuroprotective mechanisms of 1,2,4-oxadiazole derivatives is their ability to combat oxidative stress, a major contributor to neuronal damage in ischemic stroke and AD.[9] Some compounds activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9] This enhances the cellular defense against reactive oxygen species (ROS) and reduces oxidative injury.[9]

In the context of AD, 1,2,4-oxadiazole derivatives have been designed as multi-target agents.[15][17] They have shown excellent inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of AD.[18] Additionally, some derivatives also exhibit inhibitory activity against monoamine oxidase-B (MAO-B), another enzyme implicated in the pathophysiology of AD.[15]

Experimental Protocol: Ellman's Method for Acetylcholinesterase (AChE) Inhibition

Ellman's method is a rapid and reliable spectrophotometric assay for measuring AChE activity and screening for its inhibitors.[18]

Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine, which then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is proportional to the AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.[18]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of AChE, ATCh, and DTNB in the buffer.

-

Prepare various concentrations of the 1,2,4-oxadiazole derivative to be tested.

-

-

Assay in a 96-Well Plate:

-

To each well, add 25 µL of phosphate buffer.

-

Add 25 µL of the test compound solution at different concentrations. For the control (100% activity), add 25 µL of buffer.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Add 50 µL of the DTNB solution to all wells.[18]

-

Pre-incubate the plate for a few minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine the IC₅₀ value of the compound.

-

Nrf2 Antioxidant Pathway Activation

Caption: Activation of the Nrf2 antioxidant pathway by 1,2,4-oxadiazole derivatives.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has unequivocally established itself as a privileged structure in drug discovery, with derivatives demonstrating a remarkable breadth of biological activities. The versatility of this heterocycle allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to target a wide range of diseases. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel 1,2,4-oxadiazole derivatives, facilitating the identification and optimization of lead compounds.

Future research in this area will likely focus on the development of highly selective and potent 1,2,4-oxadiazole-based therapies with improved safety profiles. The exploration of multi-target-directed ligands, particularly for complex diseases like cancer and Alzheimer's, represents a promising avenue for future drug development. As our understanding of the intricate molecular mechanisms underlying various diseases continues to grow, the rational design of novel 1,2,4-oxadiazole derivatives is poised to deliver the next generation of innovative therapeutics.

References

-

Shi, Y., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Abdel-rahman, H. M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1221-1236. [Link]

-

Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(45), 29285-29297. [Link]

-

Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]

-

Abdel-rahman, H. M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central, 13(10), 1221-1236. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 111. [Link]

-

Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]

-

ResearchGate. (n.d.). Immunofluorescence detection of NRF2 nuclear translocation. ResearchGate. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Singh, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Heterocyclic Chemistry, 59(1), 5-27. [Link]

-

Mohan, C. D., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. [Link]

-

Yang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20). Drug Design, Development and Therapy, 16, 3147-3160. [Link]

-

ResearchGate. (n.d.). Immunofluorescence analysis of Nrf2 nuclear translocation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Immunofluorescence assays of nuclear localization of Nrf2 protein. ResearchGate. [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647-2661. [Link]

-

ResearchGate. (n.d.). Immunofluorescence analysis of PCN-mediated NRF2 nuclear translocation. ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. JOCPR, 3(2), 793-799. [Link]

-

ResearchGate. (2025). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. [Link]

-

ResearchGate. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Sisto, F., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4947. [Link]

-

Sławiński, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Yang, Y., et al. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. PubMed Central, 16, 3147-3160. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. clyte.tech [clyte.tech]

- 10. protocols.io [protocols.io]

- 11. japsonline.com [japsonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

Foreword

The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The subject of this guide, 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, represents a novel entity with an as-yet uncharacterized mechanism of action. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a proposed mechanism of action based on the known bioactivities of structurally related compounds and a detailed experimental roadmap for its elucidation. Our approach is grounded in scientific integrity, providing a self-validating system of protocols and analyses to ensure the generation of robust and reliable data.

Part 1: Proposed Mechanism of Action - A Hypothesis Grounded in Precedent

Given the nascent stage of research into this compound, a definitive mechanism of action has not been established. However, by examining the constituent chemical moieties, we can formulate a plausible hypothesis. The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, and its derivatives have been reported to act as agonists and antagonists of various receptors, as well as enzyme inhibitors. The 3-pyridyl group is a common feature in molecules targeting nicotinic acetylcholine receptors (nAChRs).

Therefore, we hypothesize that This compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs) . Specifically, we propose that it may function as a partial agonist or a positive allosteric modulator of α4β2 or α7 nAChR subtypes, which are prominently expressed in the central nervous system and are implicated in cognitive function and neurodegenerative diseases.

This hypothesis is based on the structural similarity of the 3-pyridyl moiety to the pyridine ring of nicotine and other known nAChR ligands. The 5-methyl-1,2,4-oxadiazole portion of the molecule may influence binding affinity, selectivity, and pharmacokinetic properties.

Part 2: Experimental Validation Workflow

To systematically investigate our hypothesis, we will employ a multi-tiered experimental approach, beginning with target engagement and culminating in the elucidation of downstream signaling pathways.

Tier 1: Primary Target Engagement and Affinity Determination

The initial step is to confirm direct binding of this compound to the proposed nAChR targets.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human α4β2 and α7 nAChRs.

-

Radioligand: Utilize a well-characterized radioligand for each receptor subtype, such as [³H]-epibatidine for α4β2 and [¹²⁵I]-α-bungarotoxin for α7.

-

Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Data Presentation: Binding Affinity

| Receptor Subtype | Radioligand | Ki of this compound (nM) |

| α4β2 nAChR | [³H]-epibatidine | To be determined |

| α7 nAChR | [¹²⁵I]-α-bungarotoxin | To be determined |

Workflow Diagram: Target Engagement

Caption: Workflow for determining the binding affinity of the compound to nAChR subtypes.

Tier 2: Functional Characterization of Receptor Modulation

Following confirmation of binding, the functional consequence of this interaction must be determined.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Expression: Inject cRNA encoding the subunits of human α4β2 or α7 nAChRs into Xenopus laevis oocytes.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

-

Compound Application: Perfuse the chamber with acetylcholine (ACh) in the absence and presence of varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the ACh-evoked currents. Analyze the data to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Data Presentation: Functional Activity

| Receptor Subtype | Agonist EC₅₀ (µM) | Antagonist IC₅₀ (µM) | Allosteric Modulator Effect |

| α4β2 nAChR | To be determined | To be determined | To be determined |

| α7 nAChR | To be determined | To be determined | To be determined |

Tier 3: Downstream Signaling Pathway Analysis

Modulation of nAChRs, which are ligand-gated ion channels, leads to changes in intracellular ion concentrations, primarily Na⁺ and Ca²⁺, triggering downstream signaling cascades.

Experimental Protocol: Calcium Imaging

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y, which endogenously expresses nAChRs) on glass-bottom dishes.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Live-Cell Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.

-

Stimulation: Perfuse the cells with a buffer containing this compound, followed by a known nAChR agonist like nicotine.

-

Image Acquisition and Analysis: Capture fluorescent images over time and quantify the changes in intracellular calcium concentration.

Signaling Pathway Diagram: Proposed nAChR-Mediated Signaling